molecular formula C6H11NO B3136178 N-cyclopentylformamide CAS No. 41215-40-1

N-cyclopentylformamide

Cat. No.: B3136178
CAS No.: 41215-40-1
M. Wt: 113.16 g/mol
InChI Key: WYLHQTSQMKMTGM-UHFFFAOYSA-N
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Description

N-cyclopentylformamide: is an organic compound belonging to the class of tertiary carboxylic acid amides. It has the molecular formula C6H11NO and a molecular weight of 113.15764 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow methods. These methods are efficient and practical, allowing for the rapid production of N-protected amino ketones, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: The major products formed from oxidation reactions include N-cyclopentylcarboxylic acid.

    Reduction: Reduction reactions typically yield N-cyclopentylamine.

    Substitution: Substitution reactions can produce a variety of products, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclopentylformamide is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amides with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a valuable compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable compound in various industrial processes .

Mechanism of Action

The mechanism of action of N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

  • N-cyclobutylformamide
  • N-cyclohexylformamide
  • N-cyclopropylformamide

Comparison: N-cyclopentylformamide is unique due to its cyclopentyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to interact differently with molecular targets, making it valuable in specific applications .

Properties

IUPAC Name

N-cyclopentylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-7-6-3-1-2-4-6/h5-6H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLHQTSQMKMTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291514
Record name N-cyclopentylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41215-40-1
Record name NSC76129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclopentylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentylformamide
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N-cyclopentylformamide

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